Cas no 1805569-13-4 (2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol)

2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol
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- Inchi: 1S/C9H5F7O/c10-6-2-1-5(8(11,12)13)4(3-17)7(6)9(14,15)16/h1-2,17H,3H2
- InChI Key: JUNLJPNZWYEIOM-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(F)(F)F)C(CO)=C1C(F)(F)F
Computed Properties
- Exact Mass: 262.02286191 g/mol
- Monoisotopic Mass: 262.02286191 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2
- Molecular Weight: 262.12
2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001712-1g |
2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol |
1805569-13-4 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol Related Literature
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
Additional information on 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol
Introduction to 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol (CAS No. 1805569-13-4)
2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol, identified by its Chemical Abstracts Service (CAS) number 1805569-13-4, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of multiple fluorine substituents, which confer unique electronic and steric properties, making it a valuable building block for the synthesis of advanced chemical entities.
The structural motif of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol consists of a benzene ring substituted with two trifluoromethyl groups at the 2- and 6-positions, along with a single fluorine atom at the 3-position. This specific arrangement of fluorine atoms creates a highly electron-withdrawing environment, which can modulate the reactivity and binding affinity of the molecule in various chemical and biological contexts. The presence of these fluorine atoms also enhances the lipophilicity and metabolic stability of the compound, attributes that are increasingly sought after in drug discovery programs.
In recent years, there has been a surge in research focused on the development of novel fluorinated compounds for medicinal applications. The utility of fluorine in pharmaceuticals stems from its ability to influence molecular properties such as solubility, bioavailability, and target interaction. For instance, fluorine substitution can improve the binding affinity of a drug molecule to its biological target by increasing hydrophobic interactions or altering electronic distributions. Additionally, fluorinated compounds often exhibit greater resistance to metabolic degradation, leading to prolonged half-lives and improved therapeutic efficacy.
The synthesis of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol involves multi-step organic transformations that require careful selection of reagents and reaction conditions. Given the sensitivity of fluorinated intermediates to hydrolysis and oxidation, specialized techniques such as anhydrous conditions and inert atmospheres are often employed. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, facilitating their incorporation into larger drug discovery campaigns.
One notable application of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol is as a precursor in the synthesis of biologically active agents. For example, its benzyl alcohol moiety can serve as a handle for further functionalization via cross-coupling reactions, allowing chemists to introduce diverse substituents at strategic positions within the molecule. This flexibility has been exploited in the development of novel therapeutic agents targeting various disease pathways.
Recent studies have highlighted the potential of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol in medicinal chemistry through its incorporation into small-molecule inhibitors. These inhibitors have shown promise in preclinical models for conditions such as cancer and inflammatory diseases. The electron-withdrawing nature of the trifluoromethyl groups enhances the potency of these inhibitors by optimizing their interactions with biological targets. Furthermore, computational modeling studies have suggested that fluorinated compounds like this one exhibit favorable pharmacokinetic profiles, making them attractive candidates for further development.
The role of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol extends beyond pharmaceutical applications into materials science. Fluorinated aromatic compounds are known for their thermal stability and chemical resistance, which make them suitable for use in high-performance polymers and coatings. The unique electronic properties conferred by fluorine substitution also enable applications in optoelectronic devices and liquid crystals.
In conclusion,2,6-Bis(trifluoromethyl)-3-fluorobenzyl alcohol (CAS No. 1805569-13-4) represents a versatile and valuable compound with broad utility across multiple scientific disciplines. Its structural features and chemical properties make it an indispensable tool for researchers engaged in drug discovery, materials engineering, and advanced chemical synthesis. As our understanding of fluorinated systems continues to evolve, this compound is poised to play an increasingly significant role in shaping the future of chemical innovation.
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